4-[(Dibenzylamino)methyl]-4-piperidinol
Description
4-[(Dibenzylamino)methyl]-4-piperidinol is a heterocyclic compound featuring a piperidinol core substituted at the 4-position with a dibenzylamino-methyl group. Its molecular formula is C₂₁H₂₈N₂O (molecular weight: 340.46 g/mol). The dibenzylamino moiety consists of two benzyl groups attached to a tertiary amine, conferring significant lipophilicity and steric bulk.
Structure
2D Structure
Properties
IUPAC Name |
4-[(dibenzylamino)methyl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c23-20(11-13-21-14-12-20)17-22(15-18-7-3-1-4-8-18)16-19-9-5-2-6-10-19/h1-10,21,23H,11-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPXDBRSAWZSQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CN(CC2=CC=CC=C2)CC3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201238484 | |
| Record name | 4-[[Bis(phenylmethyl)amino]methyl]-4-piperidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201238484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192263-91-4 | |
| Record name | 4-[[Bis(phenylmethyl)amino]methyl]-4-piperidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1192263-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[[Bis(phenylmethyl)amino]methyl]-4-piperidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201238484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material Preparation: 4-Piperidone or N-Methyl-4-Piperidone
Synthesis of N-methyl-4-piperidone is a common starting point, which can be prepared via condensation reactions involving diethyl 1,3-acetone dicarboxylate, formaldehyde, and methylamine in the presence of catalysts such as p-toluenesulfonic acid. The reaction is typically conducted in benzene under reflux conditions, followed by acid treatment and decarboxylation to yield N-methyl-4-piperidone with yields around 91.7% and purity of 99.4%.
The crude hydrochloride salt of 1-methyl-3-carbethoxy-4-piperidone is refluxed in hydrochloric acid, evaporated, and purified by recrystallization to obtain pure piperidone derivatives.
N-Benzylation
The piperidone intermediate undergoes N-benzylation using benzyl bromide in dichloromethane (DCM) with potassium carbonate as a base. This reaction proceeds with high yields and is monitored by thin layer chromatography (TLC) to ensure complete consumption of starting aldehyde.
This step introduces the benzyl protecting groups on the nitrogen, which are crucial for subsequent transformations.
Nucleophilic Substitution on Piperidinone Carbonyl
Following N-benzylation, a bromine-lithium exchange reaction is performed, generating a nucleophile that attacks the carbonyl carbon of the piperidinone ring.
This step forms the dibenzylamino methyl substituent at the 4-position, converting the ketone into a piperidinol derivative.
The reaction conditions are carefully controlled to avoid degradation, and the product is purified by silica gel chromatography.
Deprotection and Purification
Initial synthetic routes included deprotection steps using trifluoroacetic acid (TFA), but these caused degradation and low yields.
A revised synthetic pathway circumvents harsh deprotection by employing selective benzylation and substitution steps, improving overall yields to 30–60% for the final analogues.
Final purification is achieved through chromatographic techniques, and structural confirmation is performed using 1H-NMR, 13C-NMR, and mass spectrometry.
Comparative Yield and Purity Data
Research Findings and Optimization
The original synthetic method involved a deprotection step that was incomplete and caused product degradation, limiting yields and purity.
The improved synthetic route eliminates harsh deprotection and employs a direct N-benzylation and nucleophilic substitution sequence, significantly enhancing yields and product stability.
The reaction progress is effectively monitored by TLC using dichloromethane as the eluent, ensuring complete conversion at each step.
Structural verification by nuclear magnetic resonance and mass spectrometry confirms the integrity of the synthesized 4-[(Dibenzylamino)methyl]-4-piperidinol.
Summary Table of Preparation Method
| Stage | Reagents/Conditions | Purpose | Outcome/Remarks |
|---|---|---|---|
| 1. Piperidone synthesis | Diethyl 1,3-acetone dicarboxylate, formaldehyde, methylamine, p-toluenesulfonic acid, benzene reflux | Formation of N-methyl-4-piperidone | High yield (91.7%), high purity |
| 2. N-Benzylation | Benzyl bromide, potassium carbonate, DCM | Protect amine, prepare for substitution | High yield, monitored by TLC |
| 3. Bromine-lithium exchange & substitution | Bromine-lithium exchange reagents, nucleophilic attack on carbonyl | Introduce dibenzylamino methyl group | Moderate yield (30–60%), improved route |
| 4. Purification & analysis | Silica gel chromatography, NMR, MS | Isolate and confirm product | Product stability ensured |
Chemical Reactions Analysis
Types of Reactions
4-[(Dibenzylamino)methyl]-4-piperidinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Synthesis and Mechanism of Action
The primary synthesis method for 4-[(Dibenzylamino)methyl]-4-piperidinol involves the Mannich reaction, where it acts as a nucleophile, reacting with formaldehyde and secondary amines to form various Mannich bases. This reaction is crucial for synthesizing biologically active compounds. Additionally, the compound can undergo transformations typical of piperidine derivatives, including oxidation and substitution reactions.
Anticancer Activity
Research indicates that Mannich bases, including derivatives like this compound, exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that related compounds demonstrate higher cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil . The structure-activity relationship suggests that modifications in the piperidine ring can enhance anticancer properties.
Neurological Applications
The dibenzylamino moiety may contribute to the compound's ability to penetrate the blood-brain barrier, making it a candidate for treating neurological disorders. Preliminary studies suggest potential interactions with neurotransmitter receptors, indicating possible applications in pain management and neuroprotection.
Antinociceptive Effects
Compounds similar to this compound have shown antinociceptive (pain-relieving) properties in rodent models. This suggests potential utility in developing analgesics for chronic pain conditions.
Case Study 1: Anticancer Screening
A series of Mannich bases derived from piperidine were screened against human cancer cell lines (MCF-7, HepG2). Compounds with structural similarities to this compound exhibited IC50 values lower than 2 μg/mL against MCF-7 cells, indicating potent anticancer activity .
Case Study 2: Neuroprotective Studies
In vivo studies on related compounds demonstrated efficacy in models of Parkinson's disease and neuropathic pain. These studies highlighted the importance of the dibenzylamino group in enhancing bioavailability and therapeutic effects .
Mechanism of Action
The mechanism of action of 4-[(Dibenzylamino)methyl]-4-piperidinol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperidinol Core
The piperidinol scaffold is versatile, with substituents influencing physicochemical properties and biological activity. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Steric Effects: The bulky dibenzylamino group may hinder interactions with flat binding pockets, unlike the planar fluorophenyl group in 4-(4-fluorophenyl)-4-piperidinol .
Functional and Pharmacological Insights
- NMDA Receptor Antagonists: Co 101244 hydrochloride’s activity suggests that 4-piperidinol derivatives with hydrophobic substituents may target ion channels or neurotransmitter receptors .
- Antihistaminic Potential: notes that methylamino-methyl substituted piperidinols exhibit antihistaminic activity, implying that the target compound’s dibenzylamino group might modulate histamine receptors if tested .
Biological Activity
4-[(Dibenzylamino)methyl]-4-piperidinol is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . This compound features a piperidine ring, which is often associated with various pharmacological activities, including analgesic, antitumor, and antimicrobial properties.
Pharmacological Profile
The pharmacological profile of this compound includes:
| Property | Value / Description |
|---|---|
| Molecular Weight | 296.41 g/mol |
| Solubility | Soluble in organic solvents |
| Toxicity | Low toxicity observed in preliminary studies |
| Bioavailability | Under investigation |
The biological activity of this compound is attributed to its interaction with various molecular targets:
-
Anticancer Activity :
- Studies indicate that compounds with similar structures can inhibit tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, related morpholine derivatives have shown significant cytotoxic effects against cancer cell lines like A549 (lung carcinoma) and HeLa (cervical carcinoma) with IC50 values in the low micromolar range .
-
Antiviral Activity :
- Preliminary investigations suggest potential antiviral properties. Compounds similar to this compound may inhibit viral replication by targeting key viral proteins or host cell pathways essential for viral entry or replication. In vitro studies have demonstrated inhibition of dengue virus replication in human dendritic cells .
- Antidiabetic Effects :
Case Studies
Several case studies highlight the biological activity of this compound:
- Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of this compound on various cancer cell lines, revealing significant reductions in cell viability, particularly in lung and cervical cancer models. The findings support its potential as an anticancer agent .
- Inhibition of Viral Replication : Another study indicated that similar compounds could effectively inhibit the replication of viruses such as dengue, suggesting a broader antiviral potential for derivatives like this compound .
Q & A
How can stereochemical outcomes in the synthesis of 4-[(Dibenzylamino)methyl]-4-piperidinol derivatives be systematically analyzed?
Answer:
Stereochemical analysis requires a combination of NMR spectroscopy and chromatographic separation. For example, in the synthesis of tert-butyl 4-((1R,4R)-4-(dibenzylamino)cyclohexyl)piperazine-1-carboxylate, distinct NMR signals for diastereomers (e.g., δ 2.47–2.33 ppm for axial protons in the (1R,4R) isomer vs. δ 2.60–2.46 ppm in the (1S,4S) isomer) confirm stereochemical divergence . Advanced methods include:
- Chiral HPLC : To resolve enantiomers.
- NOESY Experiments : To confirm spatial proximity of protons in rigid cyclohexyl systems.
- X-ray Crystallography : For unambiguous structural confirmation (as demonstrated in related dibenzylamino compounds) .
What experimental strategies mitigate low yields in reductive amination steps during piperidine derivative synthesis?
Answer:
Low yields often arise from competing side reactions (e.g., over-reduction). Strategies include:
- Optimized Stoichiometry : Use NaHB(OAc) (a milder reductant) instead of LiAlH to minimize side reactions. In , NaHB(OAc) achieved 15–20% yields for diastereomers, while LiAlH required rigorous temperature control .
- Solvent Selection : Polar aprotic solvents (e.g., DCM) enhance imine intermediate stability.
- Acid Catalysis : Acetic acid (HOAc) protonates the amine, accelerating Schiff base formation .
How do researchers reconcile contradictory NMR data for structurally similar dibenzylamino-piperidine derivatives?
Answer:
Contradictions often stem from conformational flexibility or solvent effects. For example:
- Cyclohexyl Ring Chair vs. Boat Conformations : In , the (1R,4R) isomer shows distinct δ 1.31–1.06 ppm (equatorial Hs) vs. δ 1.28–1.14 ppm in the (1S,4S) isomer due to axial substituents .
- Methodology :
- Variable Temperature NMR : To assess dynamic equilibria.
- Computational Modeling : DFT calculations (e.g., Gaussian) predict chemical shifts for comparison .
What purification techniques are optimal for isolating this compound intermediates with high polarity?
Answer:
High-polarity intermediates (e.g., tertiary amines) require:
- Gradient Column Chromatography : Use silica gel with eluents like EtOAc/MeOH/NH·HO (83:16:1) to resolve polar species, as in .
- Ion-Exchange Resins : For charged species (e.g., protonated amines).
- Recrystallization : From DCM/hexane mixtures to remove hydrophobic impurities .
How can structure-activity relationship (SAR) studies be designed for dibenzylamino-piperidine analogs targeting biological receptors?
Answer:
SAR requires systematic variation of substituents and pharmacological assays:
- Core Modifications : Compare 4-piperidinol vs. 4-piperidone derivatives ( ) .
- Functional Group Screening : Replace dibenzylamino with cyclopropylmethyl () or sulfonyl groups ( ) to assess receptor binding .
- In Vitro Assays : Use radioligand binding (e.g., for serotonin receptors) or enzymatic inhibition studies (e.g., acetylcholinesterase) .
What analytical methods validate the stability of this compound under varying pH and temperature conditions?
Answer:
- Forced Degradation Studies :
- Kinetic Analysis : Arrhenius plots to predict shelf-life .
How do researchers address low reproducibility in hydrogenolysis steps for debenzylation?
Answer:
Reproducibility issues often stem from catalyst deactivation or incomplete substrate mixing. Solutions include:
- Catalyst Optimization : Use 10% Pd/C with H at 50 psi ( achieved 75% yield for (1R,4R)-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexan-1-amine) .
- Solvent Selection : Isopropanol (IPA) enhances H solubility vs. THF.
- Monitoring : Track reaction progress via TLC (R shift from 0.6 to 0.3 post-debenzylation) .
What computational tools predict the pharmacokinetic properties of this compound derivatives?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
